molecular formula C17H19N5S B14458089 Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- CAS No. 72041-89-5

Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-

Cat. No.: B14458089
CAS No.: 72041-89-5
M. Wt: 325.4 g/mol
InChI Key: GOIROQRYJCEHRH-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the guanidine family Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the quinoline ring through a Skraup synthesis.

    Step 2: Introduction of the thiazole ring via a Hantzsch thiazole synthesis.

    Step 3: Coupling of the quinoline and thiazole rings with a guanidine derivative under specific reaction conditions, such as the use of strong bases and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline or thiazole derivatives, while reduction may produce simpler guanidine compounds.

Scientific Research Applications

Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-:

    Chemistry: Used as a catalyst or reagent in organic synthesis.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Guanidine derivatives: Other guanidine compounds with different substituents.

    Quinoline derivatives: Compounds with variations in the quinoline ring.

    Thiazole derivatives: Compounds with different functional groups on the thiazole ring.

Uniqueness

Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: is unique due to its combination of quinoline and thiazole rings, which may confer distinct chemical and biological properties compared to other guanidine derivatives.

Properties

CAS No.

72041-89-5

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

2-tert-butyl-1-quinolin-2-yl-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-18-10-11-23-16)20-14-9-8-12-6-4-5-7-13(12)19-14/h4-11H,1-3H3,(H2,18,19,20,21,22)

InChI Key

GOIROQRYJCEHRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=NC2=CC=CC=C2C=C1)NC3=NC=CS3

Origin of Product

United States

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